molecular formula C19H28O4 B1325758 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid CAS No. 898792-06-8

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid

Cat. No. B1325758
CAS RN: 898792-06-8
M. Wt: 320.4 g/mol
InChI Key: HURMEWYVOGIFRK-UHFFFAOYSA-N
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Description

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid, also known by its CAS number 898792-06-8, is a chemical compound . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid is C19H28O4 . Its molecular weight is 320.42 . For more detailed structural information, it would be best to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid are not fully detailed in the search results. For comprehensive information, a dedicated chemical database or resource should be consulted .

Scientific Research Applications

Copolyesters of Hydroxyphenylalkanoic Acids

The monomer 8-(3-hydroxyphenyl)octanoic acid (HPOA), derived from cardanol, has been used to synthesize copolyesters with 4-hydroxybenzoic acid (HBA) or its derivative 3-bromo-4-hydroxybenzoic acid (BrHBA) through acidolysis melt polycondensation. These copolyesters exhibit interesting characteristics, such as high insolubility in most solvents (except highly polar ones like trifluoroacetic acid), inherent viscosities in the range of 0.8–1.1 dlg−1, and thermal and phase behavior suitable for potential biomedical applications, thanks to their hydrolytically degradable aliphatic carbonyl group and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).

Synthesis and Characterization of Derivatives

8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, synthesized from 4,4′-dihydroxybiphenyl, exhibits thermotropic liquid crystal behavior, characterized by differential scanning calorimetry (DSC) and polarizing microscopy (POM). This compound's phase transition and liquid crystalline behavior highlight its potential for applications in areas requiring specific thermal and optical properties (Cai Li, 2009).

Applications in Biotechnology

The microbial biosynthesis of octanoic acid (OA) in Saccharomyces cerevisiae represents a sustainable alternative to traditional production methods. Engineering strategies focusing on the precursor molecule acetyl‐CoA and the redox cofactor NADPH, such as the redirection of glucose flux towards the oxidative branch of the pentose phosphate pathway and overexpression of a heterologous phosphoketolase/phosphotransacetylase shunt, have led to an increased yield of OA. These findings provide insights into the potential biotechnological applications and intrinsic limitations of producing medium-chain fatty acids like OA in yeast systems (Wernig et al., 2021).

Production of Hydroxylated Fatty Acids

The de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in Saccharomyces cerevisiae showcases the potential of using engineered yeast strains for the production of industrially relevant terminally hydroxylated fatty acids or dicarboxylic acids. The choice of carbon source and the availability of cofactors like heme are critical factors influencing the efficiency of cytochrome P450 enzymes involved in the hydroxylation process. This opens up possibilities for the biosynthesis of hydroxylated fatty acids with broad applications (Wernig et al., 2019).

Safety and Hazards

The safety and hazards associated with 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid are not fully detailed in the search results. For comprehensive safety information, a Material Safety Data Sheet (MSDS) or similar resource should be consulted .

properties

IUPAC Name

8-oxo-8-(4-pentoxyphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-8-15-23-17-13-11-16(12-14-17)18(20)9-6-4-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURMEWYVOGIFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645452
Record name 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid

CAS RN

898792-06-8
Record name 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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